molecular formula C18H20ClNO4S B7776911 ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)leucine

((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)leucine

Cat. No.: B7776911
M. Wt: 381.9 g/mol
InChI Key: YFSXCEZNEFYQAD-UHFFFAOYSA-N
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Description

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is a synthetic organic compound that combines a biphenyl structure with a sulfonyl group and a leucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine typically involves multiple steps. One common approach is to start with the chlorination of biphenyl to obtain 4’-chloro-[1,1’-biphenyl]. This intermediate is then subjected to sulfonylation using sulfonyl chloride to form 4’-chloro-[1,1’-biphenyl]-4-sulfonyl chloride . The final step involves coupling this intermediate with leucine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the sulfonylation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The biphenyl moiety can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Sulfonylation: Sulfonyl chloride in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl moiety can lead to the formation of biphenyl quinones .

Scientific Research Applications

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl moiety can interact with hydrophobic regions of biological molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)leucine is unique due to the presence of the leucine moiety, which imparts additional biological activity and potential for interaction with biological targets. This makes it a valuable compound for medicinal chemistry and biological studies.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-12(2)11-17(18(21)22)20-25(23,24)16-9-5-14(6-10-16)13-3-7-15(19)8-4-13/h3-10,12,17,20H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSXCEZNEFYQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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